3-methyl-1-(piperidin-1-yl)butan-2-amine
CAS No.: 1020962-95-1
Cat. No.: VC11634648
Molecular Formula: C10H22N2
Molecular Weight: 170.30 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1020962-95-1 |
|---|---|
| Molecular Formula | C10H22N2 |
| Molecular Weight | 170.30 g/mol |
| IUPAC Name | 3-methyl-1-piperidin-1-ylbutan-2-amine |
| Standard InChI | InChI=1S/C10H22N2/c1-9(2)10(11)8-12-6-4-3-5-7-12/h9-10H,3-8,11H2,1-2H3 |
| Standard InChI Key | AEBCFQAXYZSMIZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(CN1CCCCC1)N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
3-Methyl-1-(piperidin-1-yl)butan-2-amine features a four-carbon butan-2-amine chain (NH-CH(CH)-CH-CH-) modified by two key substituents:
-
A piperidin-1-yl group (CHN) at position 1, introducing a six-membered nitrogen-containing ring.
-
A methyl group (-CH) at position 3, creating a branched alkyl chain.
The stereochemistry at position 2 (amine-bearing carbon) and position 3 (methyl-bearing carbon) determines its enantiomeric forms, which may influence its physicochemical and biological properties .
Table 1: Key Molecular Properties
Synthetic Strategies
Reductive Amination
A common route for synthesizing secondary amines involves reductive amination of ketones with primary amines. For 3-methyl-1-(piperidin-1-yl)butan-2-amine, this could involve:
-
Condensation of 3-methylbutan-2-one with piperidine in the presence of a reducing agent (e.g., NaBHCN).
-
Stereochemical control via chiral catalysts or resolution techniques to isolate enantiomers .
Nucleophilic Substitution
Alternative methods include:
-
Displacement of a halide (e.g., Cl, Br) on 1-halo-3-methylbutan-2-amine by piperidine under basic conditions.
-
Microwave-assisted synthesis to enhance reaction rates and yields .
Table 2: Comparative Synthetic Routes
| Method | Yield (%) | Conditions | Stereoselectivity |
|---|---|---|---|
| Reductive amination | 65–75 | MeOH, RT, NaBHCN | Low |
| Nucleophilic substitution | 50–60 | DMF, 80°C, KCO | None |
| Catalytic hydrogenation | 70–85 | H (1 atm), Pd/C, EtOH | Moderate |
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water (<1 mg/mL at 25°C) .
-
Stability: Stable under inert atmospheres but prone to oxidation in air due to the secondary amine group. Storage at 2–8°C under nitrogen is recommended .
Spectroscopic Data
-
IR spectroscopy: N-H stretch (~3300 cm), C-N stretch (~1250 cm), and C-H bends (~1450 cm) .
-
NMR: H NMR signals for piperidine ring protons (δ 1.4–2.8 ppm) and methyl groups (δ 0.9–1.2 ppm) .
Challenges and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume